Cas no 1234616-52-4 ((2,3-dimethyl-2H-indazol-6-yl)methanamine)

(2,3-dimethyl-2H-indazol-6-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (2,3-dimethylindazol-6-yl)methanamine
- (2,3-dimethyl-2H-indazol-6-yl)methanamine
- CS-0055219
- (2,3-Dimethyl-2H-indazol-6-yl)methanamine
- 6-AMINOMETHYL-2,3-DIMETHYL-2H-INDAZOLE
- 1234616-52-4
- DTXSID201283627
- P12038
- 2,3-Dimethyl-2H-indazole-6-methanamine
- SY278067
- PB33348
- MFCD17015992
-
- MDL: MFCD17015992
- インチ: InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3
- InChIKey: YSWKWJOUVUVEMI-UHFFFAOYSA-N
- ほほえんだ: CN1N=C2C=C(CN)C=CC2=C1C
計算された属性
- せいみつぶんしりょう: 175.110947427Da
- どういたいしつりょう: 175.110947427Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(2,3-dimethyl-2H-indazol-6-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-1G |
(2,3-dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 1g |
¥ 3,187.00 | 2023-03-20 | |
Chemenu | CM231973-100mg |
(2,3-Dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 100mg |
$*** | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-500.0mg |
(2,3-dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 500.0mg |
¥2123.0000 | 2024-07-28 | |
Chemenu | CM231973-1g |
(2,3-Dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 1g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | Y1191133-1g |
2,3-Dimethyl-2H-indazole-6-methanamine |
1234616-52-4 | 95% | 1g |
$1155 | 2024-07-19 | |
Ambeed | A886678-1g |
(2,3-Dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 98+% | 1g |
$648.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-100.0mg |
(2,3-dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 100.0mg |
¥956.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125859-1g |
(2,3-Dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 98% | 1g |
¥4172.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-250.0mg |
(2,3-dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 250.0mg |
¥1273.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-1.0g |
(2,3-dimethyl-2H-indazol-6-yl)methanamine |
1234616-52-4 | 95% | 1.0g |
¥3185.0000 | 2024-07-28 |
(2,3-dimethyl-2H-indazol-6-yl)methanamine 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
(2,3-dimethyl-2H-indazol-6-yl)methanamineに関する追加情報
Introduction to (2,3-dimethyl-2H-indazol-6-yl)methanamine (CAS No. 1234616-52-4)
(2,3-dimethyl-2H-indazol-6-yl)methanamine (CAS No. 1234616-52-4) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of (2,3-dimethyl-2H-indazol-6-yl)methanamine consists of an indazole ring system substituted with two methyl groups at positions 2 and 3, and a methylamine group attached to the 6-position of the indazole ring. This unique structural configuration imparts specific chemical and biological properties that make it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the pharmacological potential of (2,3-dimethyl-2H-indazol-6-yl)methanamine. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that (2,3-dimethyl-2H-indazol-6-yl)methanamine effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, (2,3-dimethyl-2H-indazol-6-yl)methanamine has shown promise in cancer research. A study conducted by a team at the National Cancer Institute reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings indicate that (2,3-dimethyl-2H-indazol-6-yl)methanamine could be further developed as an anticancer agent with minimal side effects.
The neuroprotective effects of (2,3-dimethyl-2H-indazol-6-yl)methanamine have also been explored. Research published in *Neuropharmacology* in 2020 revealed that this compound can protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This neuroprotective activity makes (2,3-dimethyl-2H-indazol-6-yl)methanamine a potential candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
From a synthetic chemistry perspective, (2,3-dimethyl-2H-indazol-6-yl)methanamine can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by functional group modifications. The synthetic route is well-documented in the literature and can be optimized for large-scale production to meet the growing demand for this compound in research and development.
The safety profile of (2,3-dimethyl-2H-indazol-6-yl)methanamine has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs or systems. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, (2,3-dimethyl-2H-indazol-6-yl)methanamine (CAS No. 1234616-52-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
1234616-52-4 ((2,3-dimethyl-2H-indazol-6-yl)methanamine) 関連製品
- 33332-03-5(4-(Dimethylamino)oxan-3-ol)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)
